

Synthesis of viloxazine from 2-ethoxyphenol and epichlorohydrin

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Compound of Interest

Compound Name: Viloxazine

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Synthesis of Viloxazine: A Detailed Protocol for Researchers

Application Note: This document provides a comprehensive protocol for the synthesis of **viloxazine**, a selective norepinephrine reuptake inhibitor, from 2-ethoxyphenol and epichlorohydrin. The described methodology is intended for research and development purposes and should be performed by qualified personnel in a controlled laboratory setting.

Overview of the Synthetic Pathway

The synthesis of **viloxazine** from 2-ethoxyphenol and epichlorohydrin is a well-established multi-step process. The overall pathway involves the initial formation of an epoxide intermediate, followed by a ring-opening and cyclization reaction to form the morpholine ring, and finally, conversion to the hydrochloride salt.^{[1][2][3][4]}

The key steps are:

- Step 1: Synthesis of 1-(2-ethoxyphenoxy)-2,3-epoxypropane. This step involves the reaction of 2-ethoxyphenol with epichlorohydrin in the presence of a base and a phase-transfer catalyst to yield the epoxide intermediate.^{[1][2][5]}
- Step 2: Synthesis of **Viloxazine** Base. The epoxide intermediate is then reacted with 2-aminoethyl hydrogen sulfate in the presence of a strong base, leading to the opening of the

epoxide ring and subsequent cyclization to form the **viloxazine** free base, (RS)-2-[(2-ethoxyphenoxy)methyl]morpholine.[1][2]

- Step 3: Formation of **Viloxazine** Hydrochloride. The final step involves the treatment of the **viloxazine** free base with hydrochloric acid to form the stable hydrochloride salt, which is then purified by recrystallization.[1]

Experimental Protocols

Materials and Reagents

Reagent/Material	Grade	Supplier
2-Ethoxyphenol	Reagent	Sigma-Aldrich
Epichlorohydrin	Reagent	Sigma-Aldrich
Sodium Hydroxide	ACS Grade	Fisher Scientific
Potassium Carbonate	Anhydrous	Acros Organics
Tetrabutylammonium hydrogen sulfate (n-Bu4NHSO4)	97%	Alfa Aesar
2-Aminoethyl hydrogen sulfate	98%	TCI Chemicals
Toluene	Anhydrous	EMD Millipore
Isopropanol	ACS Grade	Fisher Scientific
Ethyl Acetate	ACS Grade	VWR Chemicals
Concentrated Hydrochloric Acid	ACS Grade	J.T. Baker

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 1-(2-ethoxyphenoxy)-2,3-epoxypropane (Epoxide Intermediate)

- To a solution of 2-ethoxyphenol (1 equivalent) in a suitable solvent such as toluene, add potassium carbonate (2 equivalents) and a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate (0.1 equivalents).[1][5]

- Heat the mixture to 50-60°C with stirring.[5]
- Slowly add epichlorohydrin (1.2 equivalents) to the reaction mixture.
- Maintain the reaction at 50-60°C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- After completion, cool the reaction mixture to room temperature and wash with water to remove inorganic salts.
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide intermediate, 1-(2-ethoxyphenoxy)-2,3-epoxypropane. This intermediate is often used in the next step without further purification, with an expected yield of nearly quantitative.[1]

Step 2: Synthesis of **Viloxazine** Base

- In a separate reaction vessel, prepare a solution of 2-aminoethyl hydrogen sulfate (1 equivalent) in water.
- Add a strong base, such as sodium hydroxide (a large excess, >10 molar ratio to the epoxide), to the solution.[2]
- Add the crude 1-(2-ethoxyphenoxy)-2,3-epoxypropane from Step 1 to this basic solution.
- Heat the mixture with stirring. The reaction involves the opening of the epoxide ring followed by an intramolecular cyclization to form the morpholine ring.
- Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
- Extract the **viloxazine** free base with an organic solvent like diethyl ether or toluene.[6][7]
- Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude **viloxazine** base.[7] The reported yield for this step is approximately 40%.[1]

Step 3: Formation and Purification of **Viloxazine** Hydrochloride

- Dissolve the crude **viloxazine** base in isopropanol.[1][7]
- Slowly add concentrated hydrochloric acid to the solution with stirring until the pH is acidic.
- Add ethyl acetate to the mixture to induce precipitation of the hydrochloride salt.[1][7]
- Cool the mixture to facilitate complete crystallization.
- Filter the solid product and wash with cold ethyl acetate.
- Recrystallize the crude **viloxazine** hydrochloride from a mixture of isopropanol and water to obtain the purified product.[1] The final product is expected to have a purity of over 99%.[1]

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

Step	Key Reagents	Base	Catalyst	Solvent	Temperature (°C)	Time (h)	Yield (%)	Purity (%)
1	2-Ethoxyphenol, Epichlorohydrin	K ₂ CO ₃	n-Bu ₄ NH SO ₄	Toluene	50-60	Varies	~Quantitative	-
2	1-(2-ethoxyphenoxy)-2,3-epoxypropane, 2-Aminoethyl hydrogen sulfate	NaOH	-	Water/Ethanol	60	18	~40	-
3	Viloxazine Base, HCl	-	-	Isopropanol/Ethyl Acetate	Room Temp	-	High	>99

Visualization of Processes

Synthetic Workflow

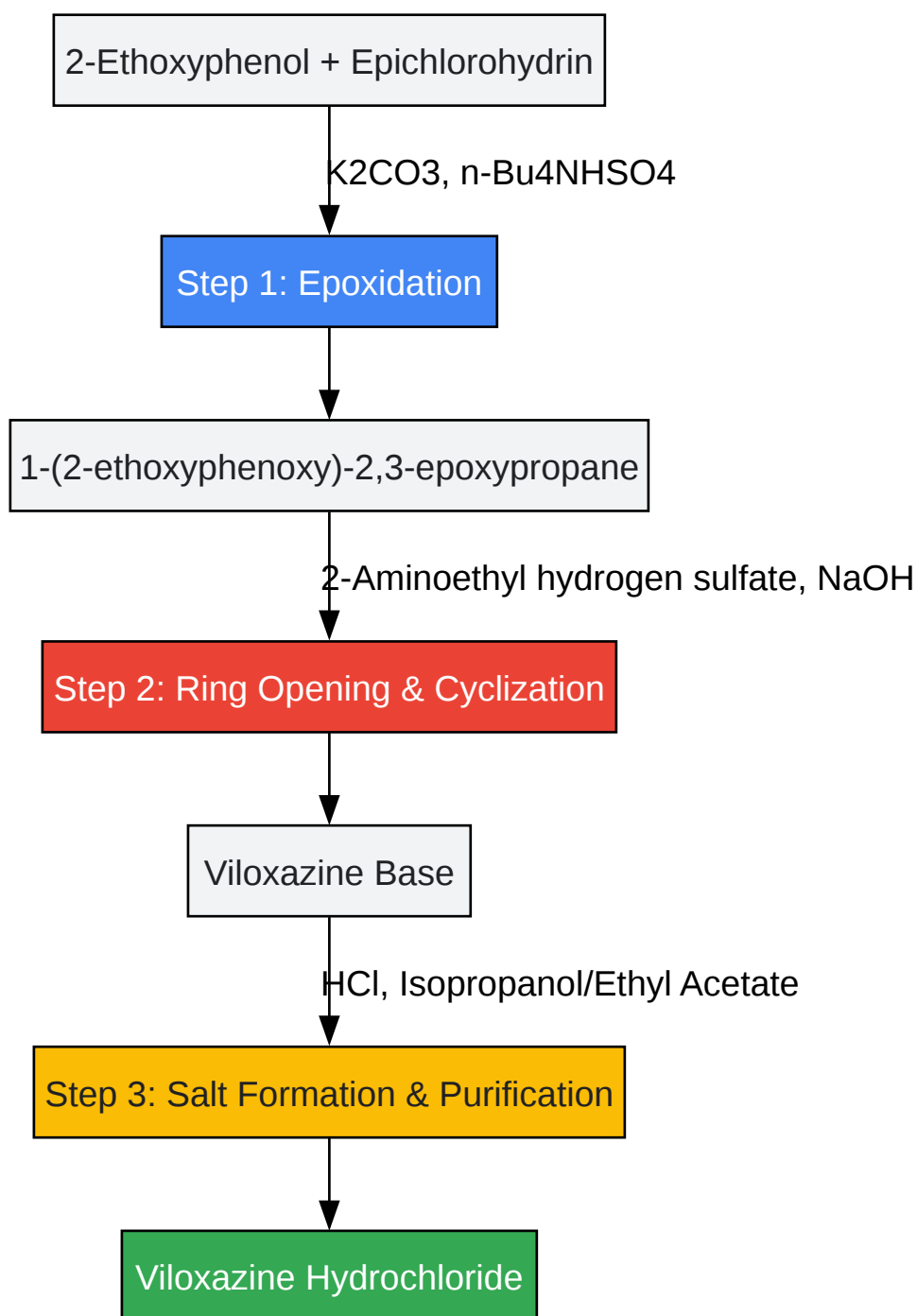


Figure 1: Synthetic Workflow for Viloxazine Hydrochloride

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Caption: Synthetic Workflow for **Viloxazine** Hydrochloride.

Proposed Mechanism of Action of Viloxazine

Viloxazine's therapeutic effects in ADHD are attributed to its dual action on noradrenergic and serotonergic systems.[8][9] It acts as a selective norepinephrine reuptake inhibitor (NRI) and also modulates serotonin receptors, specifically as a 5-HT_{2B} receptor antagonist and a 5-HT_{2C} receptor agonist.[8][10][11] This combined activity leads to an increase in the extracellular levels of norepinephrine, dopamine, and serotonin in the prefrontal cortex.[8][12]

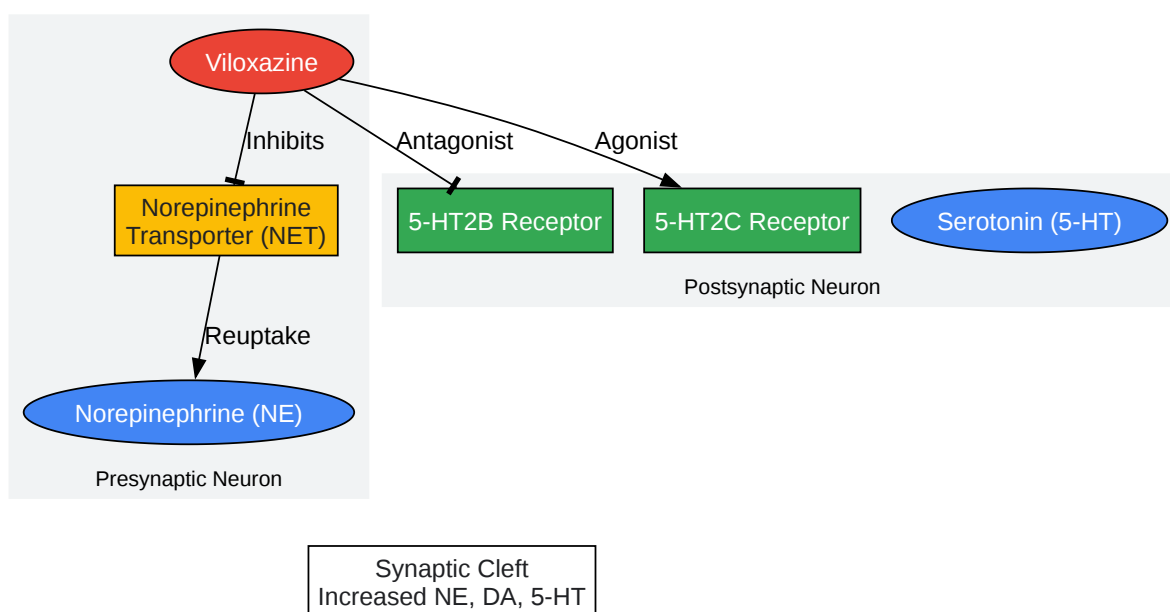


Figure 2: Viloxazine's Mechanism of Action

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